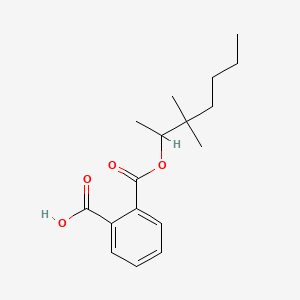
Mono 3,3-Dimethyl-hept-2-yl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Mono 3,3-Dimethyl-hept-2-yl Phthalate typically involves the esterification of phthalic anhydride with 3,3-dimethyl-heptanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Mono 3,3-Dimethyl-hept-2-yl Phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into phthalic anhydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phthalic acid derivatives, phthalic anhydride, and substituted phthalates.
Aplicaciones Científicas De Investigación
Mono 3,3-Dimethyl-hept-2-yl Phthalate is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Mono 3,3-Dimethyl-hept-2-yl Phthalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Mono 3,3-Dimethyl-hept-2-yl Phthalate is unique compared to other phthalate derivatives due to its specific molecular structure, which imparts distinct chemical and physical properties. Similar compounds include:
Diethyl Phthalate: Used as a plasticizer and in personal care products.
Dibutyl Phthalate: Commonly used in adhesives and coatings.
Dimethyl Phthalate: Used in insect repellents and as a plasticizer.
These compounds share similar uses but differ in their molecular structures and specific applications.
Propiedades
Fórmula molecular |
C17H24O4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(3,3-dimethylheptan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-5-6-11-17(3,4)12(2)21-16(20)14-10-8-7-9-13(14)15(18)19/h7-10,12H,5-6,11H2,1-4H3,(H,18,19) |
Clave InChI |
CMNWNCZNUIFOJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



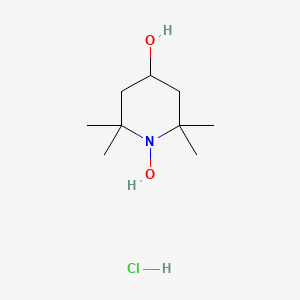
![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)
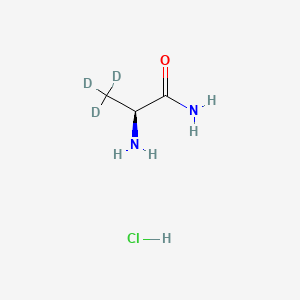
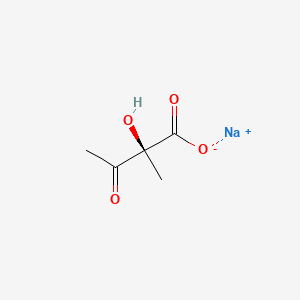
![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
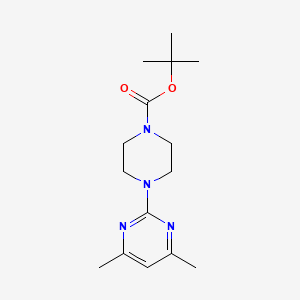
![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)
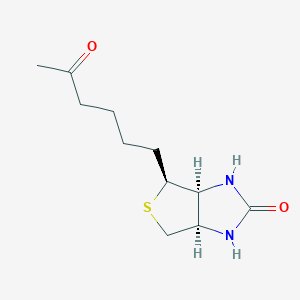
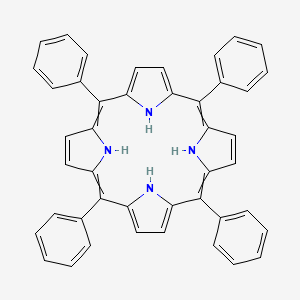
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
